molecular formula C3H6N6 B576515 Melamine-d6 CAS No. 13550-89-5

Melamine-d6

Cat. No. B576515
CAS RN: 13550-89-5
M. Wt: 132.16
InChI Key: JDSHMPZPIAZGSV-YIKVAAQNSA-N
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Description

Melamine-d6, also known as 1,3,5-Triazine-2,4,6-triamine-d6, is a derivative of melamine where the hydrogen atoms are replaced by deuterium . It has the empirical formula C3D6N6 and a molecular weight of 132.16 .


Synthesis Analysis

Melamine-d6 can be synthesized from thermal synthesis of melamine. The formation of melem, an intermediate product, results from the condensation of melamine and isomerization of melam .


Molecular Structure Analysis

The molecular structure of Melamine-d6 is similar to that of melamine, with the hydrogen atoms replaced by deuterium . The thermal expansion and compressibility of Melamine-d6 are highly anisotropic. The principal directions of greatest thermal expansion and greatest compressibility are roughly perpendicular to the corrugated sheets of H-bonded melamine molecules that form the main structural motif .


Chemical Reactions Analysis

Melamine can react with various substances. For instance, it can interact with hydrogen peroxide, leading to the consumption of hydrogen peroxide and hindering the oxidation of 3,3’,5,5’-tetramethylbenzidine . Melamine can also combine with its analogs to form high molecular weight complexes .


Physical And Chemical Properties Analysis

Melamine-d6 is a white crystalline solid at room temperature, with low solubility in water . Its thermal expansion and compressibility are highly anisotropic .

Scientific Research Applications

  • Health Impacts of Melamine : Studies have revealed that melamine, commonly used in consumer products, has been associated with serious health impacts, especially when illegally added to foodstuffs to falsify protein content. These impacts range from renal dysfunction to neurological impacts and reproductive issues (Bolden, Rochester, & Kwiatkowski, 2017).

  • Melamine and Glycation : Research has shown that the amine groups in melamine can undergo glycation with sugars commonly found in milk. This process may influence melamine's toxicity in vivo (Liu, Cohenford, Frost, Seneviratne, & Dain, 2013).

  • Neurotoxicity and Protective Effects : A study on the neurotoxic effects of melamine in rats and the potential protective effects of selenium nanoparticles against these effects has been conducted, highlighting the possibility of mitigating melamine-induced neurotoxicity (Bashir et al., 2021).

  • Oxidative Stress and Reproductive System Impact : Melamine has been found to induce oxidative stress in mouse ovaries, affecting follicle development and potentially impacting reproductive health (Dai, Duan, Cui, Kim, Xiong, & Sun, 2015).

  • Urolithiasis and Carcinogenicity : Studies on rodents have shown that melamine can cause the development of urinary bladder stones and has been associated with bladder carcinogenicity (Melnick, Boorman, Haseman, Montali, & Huff, 1984).

  • Melamine Detection Techniques : Advances in detection techniques for melamine in foods have been reviewed, highlighting the need for simple, rapid, and sensitive methods (Rovina & Siddiquee, 2015).

  • Transfer Efficiency in Dairy Cows : Research has investigated the transfer efficiency of melamine from feed to milk in lactating dairy cows, providing insights into how melamine contamination in cattle feed can impact milk safety (Shen et al., 2010).

  • Hemolysis of Human Erythrocytes : The study of melamine-cyanurate complex on human erythrocytes revealed that this complex can induce membrane damages and hemolysis, offering insights into the toxicity mechanism of melamine (Wang et al., 2010).

properties

IUPAC Name

2-N,2-N,4-N,4-N,6-N,6-N-hexadeuterio-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i/hD6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSHMPZPIAZGSV-YIKVAAQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C1=NC(=NC(=N1)N([2H])[2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662064
Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melamine-d6

CAS RN

13550-89-5
Record name 1,3,5-Triazine-2,4,6-triamine-N2,N2,N4,N4,N6,N6-d6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13550-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4,6-(~2~H_6_)triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Melamine-d6
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Synthesis routes and methods I

Procedure details

the melamine-formaldehyde precondensate used as starting material is miscible with water in every ratio without cloudiness. These precondensates are obtained by condensation of melamine with formaldehyde in the molar ratio from 1:3 to 1:6 and subsequent partial etherification with C1 -C4 -alkanols, preferably methanol, and
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Synthesis routes and methods II

Procedure details

Methylated melamine-formaldehyde crosslinker resin, in solution in water, Cytec Industries Inc., USA.
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Synthesis routes and methods III

Procedure details

Separately 6 g of melamine, 11 g of an aqueous 37 wt % formaldehyde solution and 83 g of water were heated at 60° C. with stirring, and after 30 minutes a transparent aqueous mixture solution of melamine, formaldehyde and melamine-formaldehyde primary condensation product was obtained. The thus prepared aqueous mixture solution had a pH value of from 6 to 8. This was added to the above described emulsion and blended, and an aqueous 10 wt % phosphoric acid solution was added thereto to adjust the pH value of the resulting liquid to 6.0. The temperature of the liquid was elevated to 65° C. and the liquid was continuously stirred for about 1 hour and thus the encapsulation was completed.
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Synthesis routes and methods IV

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods V

Procedure details

The prepolymer for use in the present invention is produced from melamine, thiourea and formaldehyde, or from a melamine-formaldehyde prepolymer combined (hereinafter referred to as M/F prepolymer) with a thiourea-formaldehyde prepolymer (hereinafter referred to as TU/F prepolymer). The single use of a melamine-thiourea-formaldehyde prepolymer(hereinafter referred to as M/TU/F prepolymer) obtained by the reaction of melamine, thiourea and formaldehyde, or the combined use of M/F prepolymer and TU/F prepolymer is adoptable. The M/F prepolymer referred to herein may be any one of the melamines such as mono- to hexamethylol melamine, a mixture of methylol melamines different in the degree of hydroxymethylation or a mixture of melamine, formaldehyde and at least one of the methylol melamines. In addition, a transparent colloidal solution obtained by treating the methylol melamine of a degree of polymerization of 2 to 10 with hydrochloric acid, that is, a solution containing the oligomer obtained by further promoting the reaction between melamine and formaldehyde may be used as M/F prepolymer. M/F prepolymer can be easily obtained by heating a mixture of melamine and an aqueous solution of formaldehyde under a basic condition, and the thus obtained aqueous solution of M/F prepolymer can be served for microencapsulation.
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Citations

For This Compound
9
Citations
GUO Yang-zhen, REN Jing-xia, N Jun… - Journal of …, 2015 - tws.org.cn
Abstract: S-triazine is an important chemical intermediate. Melamine belongs to s-triazine, which has been widely used as an additive in the food industry. To study the stable isotope …
Number of citations: 3 www.tws.org.cn
AD Fortes, NP Funnell, CL Bull - High Pressure Research, 2019 - Taylor & Francis
… Finally, a reference dataset was measured at 297 K from melamine-d6 powder loaded into a standard 8 mm diameter vanadium can. The purpose of this was to try and obtain a …
Number of citations: 2 www.tandfonline.com
W Sawodny, K Niedenzu… - The Journal of Chemical …, 1966 - aip.scitation.org
… In spite of the fact that this work was substantiated by an isotopic study, ie, recording of the infrared spectrum of melamine-d6, the frequency assignments of a number of the vibrations …
Number of citations: 55 aip.scitation.org
MK Marchewka - Journal of Chemical Research, 2003 - journals.sagepub.com
… The fundamental frequency assignments for melamine and melamine-d6 were performed almost 50 years ago in the classical paper of Jones and Orville-Thomas.Some of the …
Number of citations: 14 journals.sagepub.com
MK Marchewka - Acta chimica slovenica, 2003 - researchgate.net
… melamine d6 were done almost 50 years ago in the classical paper of Jones and OrvilleThomas. Some of aforementioned works were devoted to the band assignment for melamine …
Number of citations: 21 www.researchgate.net
WJ Jones, WJ Orville-Thomas - Transactions of the Faraday Society, 1959 - pubs.rsc.org
The infra-red spectra of melamine and of melamine-& have been studied from 450 to 5000 cm-1 in the solid state. The spectral studies support the view that the molecule has the almost …
Number of citations: 121 pubs.rsc.org
J Binoy, MK Marchewka, VS Jayakumar - Spectrochimica Acta Part A …, 2013 - Elsevier
… The assignments of internal vibrations of melamine molecule were studied and the fundamental frequency assignment for melamine and melamine d6 was done [7]. …
Number of citations: 22 www.sciencedirect.com
GA Harris - 2011 - search.proquest.com
… Instant H/D exchange occurred with deuterated melamine analogues (melamine-d6). The limit of quantitation was 450 and 1200 μg kg-1 for melamine and cyanuric acid, respectively, …
Number of citations: 2 search.proquest.com
刘英, 赵国忠 - Journal of terahertz science and …, 2018 - 太赫兹科学与电子信息学报编辑部
Number of citations: 1

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